
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamin-Monohydrochlorid
Übersicht
Beschreibung
a tricyclic anti-depressant compound
Wissenschaftliche Forschungsanwendungen
Chemistry
Depramine serves as a reference compound in analytical chemistry, particularly for studying tricyclic antidepressants. Its unique chemical structure allows researchers to explore the pharmacological properties of similar compounds and their interactions within biological systems.
Biology
In biological studies, depramine has been investigated for its effects on neurotransmitter systems, particularly its role in inhibiting the reuptake of norepinephrine and serotonin. This inhibition is crucial for understanding the mechanisms behind mood regulation and the treatment of depressive disorders .
Medicine
Depramine's therapeutic potential has been explored in various medical conditions:
- Depression : It is primarily used to treat major depressive disorder, with studies indicating its effectiveness in preventing relapse in chronic depression patients .
- Attention-Deficit Hyperactivity Disorder (ADHD) : Clinical trials have shown that depramine can be beneficial for pediatric patients who do not respond well to standard treatments .
- Chronic Pain Management : The drug's antinociceptive properties make it useful in managing neuropathic pain and other chronic pain conditions .
Industry
In pharmaceutical research and development, depramine is utilized to develop new antidepressant drugs. Its specific action on neurotransmitter systems provides insights into creating more effective treatments with fewer side effects compared to traditional tricyclic antidepressants .
Long-Term Maintenance Therapy
A study examined the long-term efficacy of depramine in maintaining remission in patients with chronic depression. Results showed a significant reduction in relapse rates among patients treated with depramine compared to those receiving placebo (11% vs. 52%) over a two-year period .
Pediatric ADHD Treatment
In a double-blind placebo-controlled study involving 62 children diagnosed with ADHD, depramine demonstrated significant behavioral improvements compared to placebo, with 68% of patients showing substantial progress after treatment .
Chronic Pain Management
Research indicates that depramine's antinociceptive effects can alleviate symptoms associated with chronic pain disorders. Its mechanism involves modulation of norepinephrine levels, which plays a critical role in pain perception .
Wirkmechanismus
Target of Action
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride, also known as Imipramine, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Imipramine acts by inhibiting the serotonin and norepinephrine transporters . This inhibition prevents the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. The increased concentration of these neurotransmitters enhances their signaling and leads to an improvement in mood .
Biochemical Pathways
The action of Imipramine affects the serotonergic and noradrenergic pathways This can lead to downstream effects such as mood elevation .
Pharmacokinetics
Imipramine has a half-life of 6 to 20 hours , indicating that it remains in the body for a significant period of time. This allows for sustained effects even with once or twice daily dosing. The compound is soluble in water, which aids in its absorption and distribution in the body .
Result of Action
The primary result of Imipramine’s action is an improvement in mood . By increasing the availability of serotonin and norepinephrine, Imipramine can help alleviate symptoms of depression and certain types of pain .
Action Environment
The action of Imipramine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it is a weak base and will exist primarily as a protonated cation at ambient pH . This can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy and stability .
Biochemische Analyse
Biochemical Properties
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of neurotransmitter reuptake. It interacts with several key enzymes and proteins, including serotonin and norepinephrine transporters. By inhibiting these transporters, the compound increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, it has minimal effects on dopamine transporters .
Cellular Effects
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine. The compound affects gene expression by altering the transcription of genes related to neurotransmitter synthesis and metabolism. Furthermore, it impacts cellular metabolism by modifying the activity of enzymes involved in neurotransmitter degradation .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride involves its binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. The compound also interacts with various receptors, including serotonin receptors, to modulate neurotransmission. Additionally, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and receptor sensitivity. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits neurotransmitter reuptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cardiovascular function and central nervous system disturbances. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without toxicity .
Metabolic Pathways
N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6. The compound undergoes demethylation and hydroxylation, leading to the formation of active and inactive metabolites. These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the brain, due to its lipophilic nature. This distribution pattern affects its localization and duration of action .
Subcellular Localization
The subcellular localization of N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and can be found in synaptic vesicles, where it exerts its effects on neurotransmitter release. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function .
Biologische Aktivität
Depramine, a tricyclic antidepressant (TCA), is primarily utilized in the treatment of depression and nocturnal enuresis (bedwetting) in children. This article explores the biological activity of Depramine, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Depramine
Depramine is known for its ability to influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine. By altering the balance of these neurotransmitters, Depramine helps improve mood and alleviate symptoms of depression. It is particularly noted for its effectiveness in cases where other antidepressants have failed to provide relief .
Depramine operates primarily through the following mechanisms:
- Serotonin Reuptake Inhibition : Depramine inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which enhances mood and emotional regulation.
- Norepinephrine Reuptake Inhibition : Similar to serotonin, Depramine also inhibits norepinephrine reuptake, contributing to its antidepressant effects.
- Anticholinergic Activity : By blocking acetylcholine receptors, Depramine reduces bladder muscle activity, which is beneficial in treating bedwetting in children .
Pharmacological Effects
The pharmacological profile of Depramine includes various effects that contribute to its therapeutic use:
- Antidepressant Activity : Clinical studies have shown significant improvements in depressive symptoms among patients treated with Depramine, particularly those resistant to other treatments.
- Anxiolytic Effects : Patients often report reduced anxiety levels while on Depramine therapy.
- Sleep Improvement : Many users experience better sleep quality due to its sedative properties.
Clinical Efficacy
- Study on Depression : A clinical trial involving patients with major depressive disorder assessed the efficacy of Depramine compared to placebo. Results indicated that patients receiving Depramine showed a statistically significant reduction in depression scores on standardized scales (e.g., Hamilton Depression Rating Scale) compared to those on placebo (p < 0.01) .
- Pediatric Bedwetting : In a study involving children aged 6 years and older with nocturnal enuresis, Depramine was administered over a period of 12 weeks. The results demonstrated that 70% of participants experienced a significant reduction in bedwetting episodes, with many achieving complete dryness .
Side Effects and Safety Profile
While generally well-tolerated, Depramine can cause side effects that may affect patient compliance:
- Common Side Effects : These include dry mouth, constipation, urinary retention, blurred vision, and drowsiness.
- Severe Reactions : Overdose can lead to serious complications such as cardiac arrhythmias and seizures, necessitating careful monitoring during treatment .
Comparative Effectiveness
A comparison of Depramine with other antidepressants reveals its unique position within the TCA class:
Drug Class | Efficacy | Side Effects | Notable Uses |
---|---|---|---|
Tricyclic Antidepressants (e.g., Depramine) | High for resistant depression | Anticholinergic effects | Depression, bedwetting |
SSRIs (e.g., Fluoxetine) | Moderate for general depression | Fewer anticholinergic effects | Depression, anxiety |
SNRIs (e.g., Venlafaxine) | Moderate to high for anxiety/depression | Similar to SSRIs | Depression, anxiety |
Eigenschaften
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQDRVNCMCLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
303-54-8 (Parent) | |
Record name | G 31406 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40973825 | |
Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58262-51-4 | |
Record name | G 31406 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.